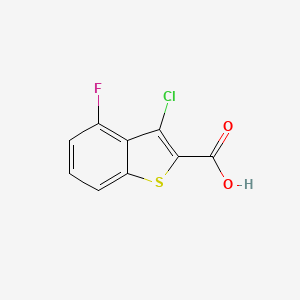

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

CAS No.: 588676-90-8

Cat. No.: VC3789533

Molecular Formula: C9H4ClFO2S

Molecular Weight: 230.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 588676-90-8 |

|---|---|

| Molecular Formula | C9H4ClFO2S |

| Molecular Weight | 230.64 g/mol |

| IUPAC Name | 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H4ClFO2S/c10-7-6-4(11)2-1-3-5(6)14-8(7)9(12)13/h1-3H,(H,12,13) |

| Standard InChI Key | RMXOFPIRXDWBGE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)F |

| Canonical SMILES | C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

The compound's systematic IUPAC name is 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, reflecting its substitution pattern on the benzothiophene scaffold. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 588676-90-8 | |

| Molecular Formula | ||

| Molecular Weight | 230.64 g/mol | |

| SMILES Notation | C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)F | |

| InChI Key | RMXOFPIRXDWBGE-UHFFFAOYSA-N |

Synthesis and Manufacturing

Industrial Production

Commercial suppliers such as ChemBridge Corporation offer the compound with a purity of 90%, indicating scalable synthesis protocols . Key process considerations include:

-

Temperature Control: Reactions often proceed in hot acetonitrile or DMF.

-

Purification: Column chromatography or recrystallization from polar solvents .

Physicochemical Properties

NMR (DMSO-d, 300 MHz) :

| Signal (, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.85–7.75 | m | H-5, H-6, H-7 (aromatic) |

| 7.45 | dd | H-5' (coupled to F) |

| 13.1 | bs | COOH |

Predicted Collision Cross Sections (CCS) :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H] | 230.96773 | 141.7 |

| [M+Na] | 252.94967 | 154.9 |

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (as indicated by NMR solvent choice) .

-

Stability: Stable at room temperature but susceptible to decarboxylation under strong acidic/basic conditions .

Applications and Research Directions

Pharmaceutical Intermediates

The compound’s scaffold is a potential building block for:

-

Kinase Inhibitors: Halogenated benzothiophenes are explored in cancer therapy.

-

Antimicrobial Agents: Fluorine and chlorine enhance membrane permeability .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume